

# GANT 61: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: GANT 61

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This in-depth technical guide provides a comprehensive overview of **GANT 61**, a potent and specific inhibitor of the Gli family of transcription factors. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action within the Hedgehog signaling pathway, and protocols for key experimental assays.

## Chemical Structure and Physicochemical Properties

**GANT 61**, with the systematic IUPAC name 2,2'-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine], is a hexahydropyrimidine derivative.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>35</sub> N <sub>5</sub>	[2][3]
Molecular Weight	429.6 g/mol	[3]
CAS Number	500579-04-4	[2][3]
Appearance	Crystalline solid	[3]
Purity	≥98%	[2]
Solubility	DMF: 1 mg/ml, Ethanol: 1 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml, DMSO: 50 mM, Ethanol: 100 mM	[3][4][5]
Storage	Store at -20°C	[4][5]
SMILES	<chem>CN(C)C1=CC=CC=C1CN2CCN(CC3=CC=CC=C3N(C)C)C2C4=CC=NC=C4</chem>	[3]
InChI	InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3	[3]

Note: It is important to note that **GANT 61** is unstable under physiological conditions and can hydrolyze into a diamine derivative (GANT61-D), which is considered the bioactive form, and an inactive aldehyde derivative (GANT61-A).[6][7][8]

## Pharmacological Properties and Mechanism of Action

**GANT 61** is a selective antagonist of the Gli family of transcription factors (Gli1 and Gli2), which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[2][9] It inhibits Hh signaling downstream of Smoothened (Smo) and Suppressor of Fused (Sufu).[10]

## Mechanism of Action

**GANT 61** directly binds to the Gli1 protein, specifically between the second and third zinc fingers at residues E119 and E167.[11][12] This binding is independent of the DNA-binding region of Gli1 but effectively prevents the transcription factor from binding to its target DNA sequences.[11][13] This leads to the inhibition of Gli-mediated transcription of target genes that are crucial for cell proliferation, survival, and differentiation.[9][14]

The inhibitory concentration (IC<sub>50</sub>) of **GANT 61** for Gli1-mediated transcription is approximately 5  $\mu$ M in GLI1-expressing HEK293T cells.[4][9] **GANT 61** has demonstrated selectivity for the Hedgehog pathway over other signaling pathways such as NF- $\kappa$ B, glucocorticoid receptor, and MAPK.[3]

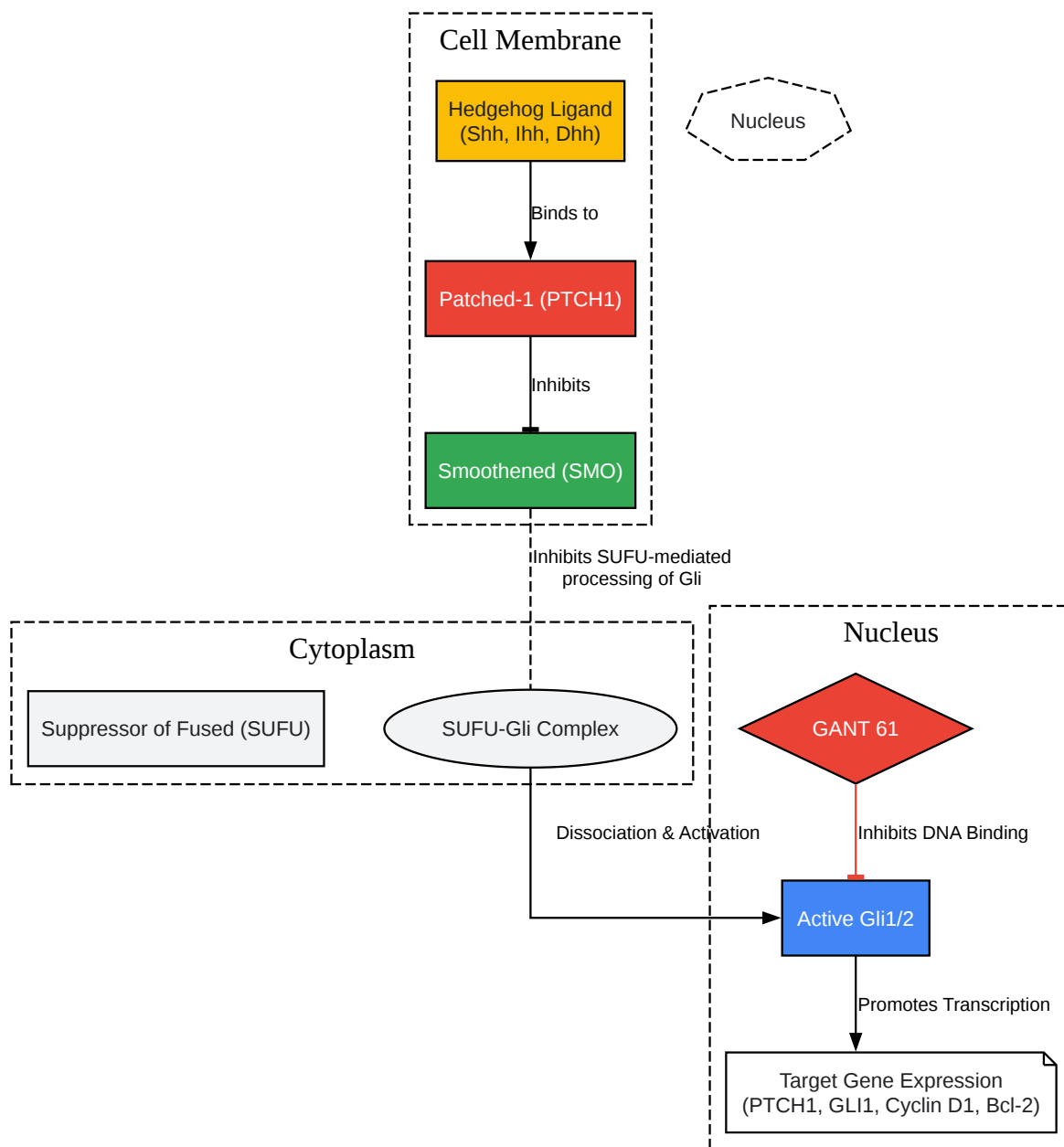
## In Vitro and In Vivo Activity

**GANT 61** has been shown to inhibit the proliferation of various cancer cell lines with elevated Gli1 levels, including pancreatic, prostate, colon, and T-cell lymphoma cells.[2][3][15] It can induce apoptosis and cause G1/G0 cell cycle arrest in a dose- and time-dependent manner.[14] In animal models, **GANT 61** has demonstrated antitumor efficacy, inhibiting tumor growth in xenograft models of prostate cancer and neuroblastoma.[16][17]

Parameter	Value/Observation	Cell/Animal Model	Reference
IC <sub>50</sub> (Gli1-mediated transcription)	~ 5 $\mu$ M	HEK293T cells expressing Gli1	[4][9]
IC <sub>50</sub> (Cell Viability, 48h)	13.761 $\pm$ 0.81 $\mu$ M	Jurkat (T-cell lymphoma)	[15]
6.81 $\pm$ 0.91 $\mu$ M	Karpas299 (T-cell lymphoma)	[15]	
10.23 $\pm$ 0.94 $\mu$ M	Myla3676 (T-cell lymphoma)	[15]	
In Vivo Efficacy	Significantly inhibited tumor growth	Nude mice with 22Rv1 prostate cancer xenografts (50 mg/kg, s.c.)	[17]
Reduced tumor volume to 63% of control	Nude mice with SK-N-AS neuroblastoma xenografts (50 mg/kg, oral gavage)	[16]	

## The Hedgehog Signaling Pathway and GANT 61

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[18] Its aberrant activation is implicated in the development and progression of various cancers.[19]



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Caption: The Hedgehog signaling pathway and the mechanism of action of **GANT 61**.

In the absence of a Hedgehog ligand, the transmembrane receptor Patched-1 (PTCH1) inhibits Smoothened (SMO).<sup>[20]</sup> This allows for the formation of a complex containing Suppressor of Fused (SUFU) and Gli proteins, leading to the proteolytic cleavage of Gli into a repressor form. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved. Activated SMO prevents the processing of Gli proteins into their repressor forms. Full-length, active Gli proteins then translocate to the nucleus and activate the transcription of target genes. **GANT 61** acts within the nucleus by directly binding to active Gli1/2, preventing them from binding to DNA and initiating transcription.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **GANT 61**.

### Gli-Luciferase Reporter Assay

This assay is used to quantify the effect of **GANT 61** on Gli-mediated gene transcription.<sup>[21]</sup><sup>[22]</sup>

Materials:

- HEK293T cells (or other suitable cell line)
- Gli-responsive luciferase reporter plasmid (e.g., 8xGli-luc)
- Renilla luciferase control plasmid (e.g., pRL-TK)
- Transfection reagent
- **GANT 61**
- Dual-luciferase reporter assay system
- Luminometer

Protocol:

- Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of **GANT 61** or vehicle control (e.g., DMSO).
- Incubate the cells for an additional 24-48 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
- Calculate the percentage of inhibition of Gli-mediated transcription for each concentration of **GANT 61** relative to the vehicle control.

## Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[23\]](#)

Materials:

- Cancer cell line of interest (e.g., PANC-1, 22Rv1)
- Complete culture medium
- **GANT 61**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

- 96-well plate
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of **GANT 61** or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
- After the treatment period, add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
- Remove the medium and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

## Western Blotting for Gli1

Western blotting is used to detect the levels of Gli1 protein in cells treated with **GANT 61**.[\[19\]](#)  
[\[24\]](#)

#### Materials:

- Cell line of interest
- **GANT 61**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against Gli1
- Loading control primary antibody (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

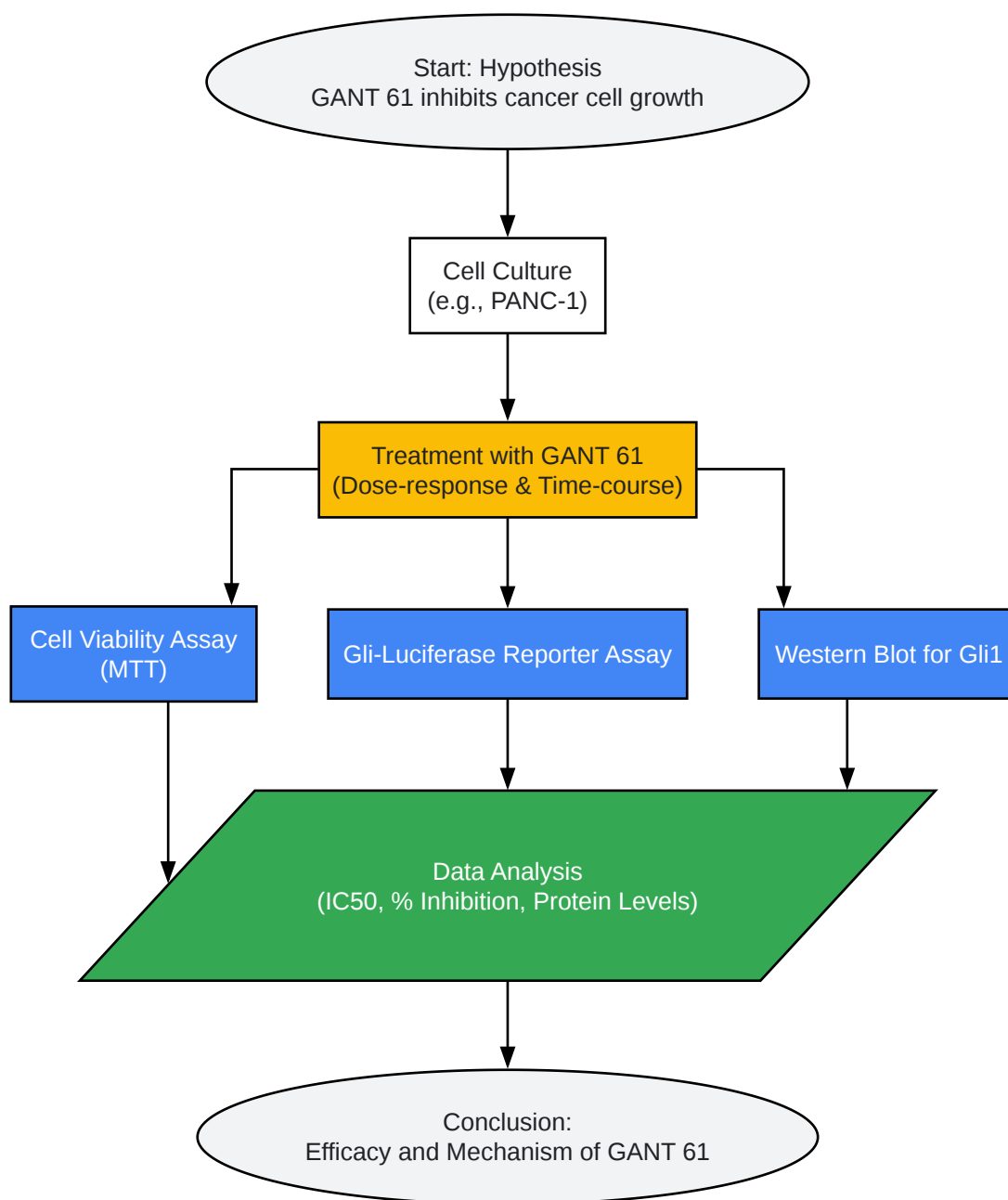
Protocol:

- Plate cells and treat with **GANT 61** or vehicle control for the desired time.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Gli1 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **GANT 61**.



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Caption: A representative experimental workflow for characterizing **GANT 61**.

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